1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethylamino groups and a cyanoguanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then reacted with cyanoguanidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,3,5-Triazine Derivatives: Compounds such as 4,6-dichloro-1,3,5-triazine and 4,6-dimethylamino-1,3,5-triazine share structural similarities with 1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine.
Cyanoguanidine Derivatives: Compounds like dicyandiamide and guanidine derivatives are structurally related.
Uniqueness: this compound is unique due to its combination of a triazine ring with dimethylamino groups and a cyanoguanidine moiety.
Properties
IUPAC Name |
1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N9/c1-16(2)7-13-8(17(3)4)15-9(14-7)18(5-10)6(11)12/h1-4H3,(H3,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUHQXRNTJFDOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N(C#N)C(=N)N)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.